Lipophilicity and Molecular Properties: A Calculated Advantage Over Methyl and Unsubstituted Analogs
The calculated partition coefficient (XLogP3) for 2-Chloro-6-ethylpyridine is 2.6, representing a significant increase in lipophilicity compared to its 6-methyl analog (2-Chloro-6-methylpyridine, XLogP3 = 2.1) and the unsubstituted 2-chloropyridine (XLogP3 = 1.2) [1]. This 0.5 log unit increase relative to the methyl analog and a 1.4 log unit increase relative to the parent pyridine predicts enhanced membrane permeability and altered distribution properties. The molecular weight of 141.60 g/mol and topological polar surface area (TPSA) of 12.9 Ų are also key physicochemical parameters that influence compound behavior in biological systems [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Chloro-6-methylpyridine: 2.1; 2-Chloropyridine: 1.2 |
| Quantified Difference | +0.5 (vs. methyl); +1.4 (vs. unsubstituted) |
| Conditions | Calculated using XLogP3 3.0 algorithm; no experimental conditions |
Why This Matters
Higher lipophilicity can lead to improved membrane permeability and bioavailability, making this compound a more suitable intermediate for developing drug candidates requiring balanced hydrophobic properties.
- [1] PubChem. (2024). 2-Chloro-6-ethylpyridine. PubChem CID 13811454. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13811454 View Source
